(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane
CAS No.: 149245-03-4
Cat. No.: VC21282227
Molecular Formula: C31H22NP
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149245-03-4 |
|---|---|
| Molecular Formula | C31H22NP |
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | (1-isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane |
| Standard InChI | InChI=1S/C31H22NP/c1-3-13-25(14-4-1)33(26-15-5-2-6-16-26)29-20-19-23-11-7-9-17-27(23)30(29)31-28-18-10-8-12-24(28)21-22-32-31/h1-22H |
| Standard InChI Key | YMJAIEYASUCCMJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=NC=CC6=CC=CC=C65 |
| Canonical SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=NC=CC6=CC=CC=C65 |
Introduction
Chemical Structure and Properties
Molecular Structure
(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane possesses a complex molecular structure featuring three key components: an isoquinoline ring, a naphthalene ring, and a diphenylphosphine group. The isoquinoline ring is connected to the 1-position of the naphthalene ring, creating a sterically hindered biaryl backbone. The diphenylphosphine group is attached to the 2-position of the naphthalene moiety, resulting in a molecule with a unique three-dimensional arrangement. This specific structural configuration enables the compound to function effectively as a ligand in coordination chemistry, particularly when interacting with transition metals in catalytic systems .
Physical and Chemical Properties
The compound has a molecular formula of C31H22NP, indicating its carbon-rich structure with a single nitrogen and phosphorus atom. It appears as a solid at room temperature and exhibits solubility characteristics typical of phosphine compounds. The presence of the phosphorus atom with its lone pair of electrons makes it an excellent nucleophile and Lewis base, allowing it to form strong coordination bonds with various metal centers .
| Property | Value |
|---|---|
| Molecular Formula | C31H22NP |
| Molecular Weight | 443.48 g/mol |
| Physical State | Solid |
| Hazard Class | Skin irritation (H315) |
| Signal Word | Warning |
| CAS Registry Numbers | 149245-03-4, 149341-33-3, 149341-34-4 |
| InChIKey | YMJAIEYASUCCMJ-UHFFFAOYSA-N |
| EC Numbers | 695-230-7, 802-896-6, 808-767-0 |
Nomenclature and Identifiers
Systematic Names and Synonyms
(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane is known by several systematic names and synonyms, reflecting its complex structure and various representations in chemical databases and literature. The compound exists in racemic form as well as in enantiomerically pure forms, leading to specific nomenclature for each stereoisomer .
Registry and Database Identifiers
The compound is registered under multiple identification systems, including CAS Registry Numbers and European Community (EC) Numbers. These identifiers are crucial for regulatory compliance, safety documentation, and chemical database searching. The different numbers often correspond to specific stereoisomers or forms of the compound .
| Identifier Type | Value |
|---|---|
| IUPAC Name | (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane |
| Common Name | QUINAP |
| Stereoisomer Names | (R)-QUINAP, (S)-QUINAP |
| Alternative Chemical Names | (1-(1-Isoquinolinyl)-2-naphthyl)diphenylphosphine, 1-[2-(Diphenylphosphanyl)naphthalen-1-yl]isoquinoline |
| DSSTox Substance ID | DTXSID601318345 |
| CAS Numbers | 149245-03-4, 149341-33-3, 149341-34-4 |
Synthesis Methods
Main Synthetic Routes
The primary method for synthesizing (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane involves the coupling of 1-(isoquinolin-1-yl)naphthalen-2-yl triflate with diphenylphosphine. This reaction is typically catalyzed by palladium complexes, which facilitate the formation of the carbon-phosphorus bond. The reaction proceeds under controlled conditions, requiring careful temperature management and inert atmosphere to prevent oxidation of the phosphine components.
Stereoselective Synthesis
One of the significant aspects of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane synthesis is the production of enantiomerically pure forms. Both (R)-QUINAP and (S)-QUINAP can be synthesized through stereoselective methods, involving either chiral resolution of the racemic mixture or asymmetric synthesis using chiral auxiliaries or catalysts. These enantiopure forms are particularly valuable in asymmetric catalysis applications, where the stereochemistry of the ligand directly influences the stereochemical outcome of the catalyzed reaction .
| Synthesis Parameter | Details |
|---|---|
| Starting Materials | 1-(isoquinolin-1-yl)naphthalen-2-yl triflate, diphenylphosphine |
| Catalyst | Palladium complexes (typically Pd(0) species) |
| Conditions | Inert atmosphere, controlled temperature, appropriate solvent system |
| Resolution Method | Chiral HPLC or formation of diastereomeric complexes |
| Product Purity | ≥95.0% (qNMR) for commercial enantiomerically pure forms |
Chemical Reactions and Mechanisms
Coordination Chemistry
(1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane functions primarily as a ligand, coordinating with metal centers through the phosphorus atom. The nitrogen atom in the isoquinoline moiety can also participate in coordination, potentially creating a bidentate ligand system. This coordination chemistry is central to the compound's utility in catalysis, as it modifies the electronic and steric properties of the metal center to facilitate specific transformations.
Reactivity Patterns
| Reaction Type | Description | Typical Conditions |
|---|---|---|
| Oxidation | Formation of phosphine oxides | Exposure to oxygen or oxidizing agents |
| Coordination | Complex formation with transition metals | Room temperature or mild heating in appropriate solvents |
| Catalysis | Facilitation of asymmetric transformations | Varies based on specific catalytic application |
Applications in Catalysis
Asymmetric Synthesis
The most significant application of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane is in asymmetric catalysis, where it serves as a chiral ligand. When coordinated with appropriate metals, such as palladium, rhodium, or iridium, the resulting complexes can catalyze a variety of transformations with high stereoselectivity. This ability stems from the compound's unique three-dimensional structure, which creates a chiral environment around the metal center, directing the approach of substrates in a stereoselective manner.
Specific Catalytic Processes
The compound has demonstrated utility in various catalytic processes, including asymmetric hydrogenation, allylic substitution reactions, and carbon-carbon bond-forming processes. These reactions are fundamental in the synthesis of pharmaceutically active compounds and fine chemicals, where control of stereochemistry is often crucial for biological activity and regulatory compliance.
| Catalytic Application | Metal Partner | Typical Substrate Classes | Stereoselectivity |
|---|---|---|---|
| Asymmetric hydrogenation | Rhodium, Iridium | Alkenes, ketones, imines | High enantiomeric excess |
| Allylic substitution | Palladium | Allylic acetates and carbonates | Moderate to high enantioselectivity |
| C-C bond formation | Palladium, Nickel | Aryl halides, boronic acids | Variable based on specific reaction |
Current Research Trends
Expanding Catalytic Applications
Recent research has focused on expanding the range of catalytic applications for (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane beyond traditional asymmetric hydrogenation and allylic substitution reactions. These efforts aim to develop new methodologies for challenging transformations, particularly those involved in the synthesis of complex natural products and pharmaceutical intermediates.
Structure Modifications
Another active area of research involves the development of structural analogs of (1-Isoquinolin-1-ylnaphthalen-2-yl)-diphenylphosphane with modified electronic and steric properties. These modifications aim to enhance catalytic performance, expand substrate scope, or improve the stability of the ligand under various reaction conditions. Such structure-activity relationship studies contribute valuable insights into the fundamental aspects of asymmetric catalysis mechanism.
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